molecular formula C8H13N3 B15226442 4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole

4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B15226442
M. Wt: 151.21 g/mol
InChI Key: CKVPLTGTJKWJKW-UHFFFAOYSA-N
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Description

4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features both a pyrazole ring and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases.

    Industry: The compound’s derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring are also studied for their diverse biological properties.

Uniqueness

4-(2-Methylpyrrolidin-3-yl)-1H-pyrazole is unique due to the combination of both pyrrolidine and pyrazole rings in its structure. This dual presence allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-methylpyrrolidin-3-yl)-1H-pyrazole

InChI

InChI=1S/C8H13N3/c1-6-8(2-3-9-6)7-4-10-11-5-7/h4-6,8-9H,2-3H2,1H3,(H,10,11)

InChI Key

CKVPLTGTJKWJKW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C2=CNN=C2

Origin of Product

United States

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